3-(hexyloxy)phenol

Description

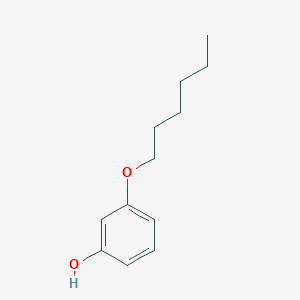

3-(Hexyloxy)phenol is a phenolic derivative characterized by a hexyloxy (-O-C₆H₁₃) substituent at the meta position of the benzene ring. Its synthesis typically involves the alkylation of phenolic precursors, such as 3-hydroxybenzoic acid, using hexylbromide in the presence of a base (e.g., K₂CO₃) to introduce the alkoxy group . This compound serves as a key intermediate in pharmaceutical and materials chemistry. For instance, derivatives of this compound exhibit notable antibacterial and antifungal activities, particularly when functionalized with quaternary ammonium groups . Its structural flexibility allows for further derivatization, such as conversion to hydroxamic acids or incorporation into Schiff bases, enhancing its utility in drug discovery and organic synthesis .

Structure

3D Structure

Properties

IUPAC Name |

3-hexoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-4-5-9-14-12-8-6-7-11(13)10-12/h6-8,10,13H,2-5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKJGMHGPTELE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Hexyloxy)phenol can be synthesized through nucleophilic aromatic substitution reactions. One common method involves the reaction of phenol with hexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

3-(Hexyloxy)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones using oxidizing agents like sodium dichromate or potassium permanganate.

Reduction: Reduction reactions can convert quinones back to phenols using reducing agents such as sodium borohydride.

Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Sodium dichromate (Na2Cr2O7) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Quinones such as 1,4-benzoquinone.

Reduction: Hydroquinone.

Substitution: Various substituted phenols depending on the electrophile used.

Scientific Research Applications

3-(Hexyloxy)phenol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(hexyloxy)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the hexyloxy group can influence the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

Table 1: Antimicrobial Activity of Alkoxy-Substituted Phenols

| Compound | Alkoxy Chain Length | MIC (µg/mL) Against Enterococci | Antifungal Activity (C. albicans) |

|---|---|---|---|

| 3-(Pentyloxy)phenol (1f) | C₅H₁₁O- | 64 | None |

| This compound (1g) | C₆H₁₃O- | 8–16 | MIC = 32 |

| 3-(Heptyloxy)phenol (1h) | C₇H₁₅O- | 8–16 | MIC = 16 |

Functional Group Substitutions

3-Nitrophenol (CAS 554-84-7)

Unlike the electron-donating hexyloxy group, the nitro (-NO₂) group in 3-nitrophenol is strongly electron-withdrawing, increasing acidity (pKa ≈ 8.3 vs. ~10 for this compound) and reducing lipid solubility. This makes 3-nitrophenol less effective in penetrating bacterial membranes but more reactive in electrophilic substitutions .

3-(Benzyloxy)phenol (CAS 3769-41-3)

The benzyloxy (-O-CH₂C₆H₅) group introduces aromatic bulk, enhancing UV stability but reducing solubility in polar solvents. Unlike the flexible hexyloxy chain, the rigid benzyloxy group may hinder interactions with enzyme active sites, limiting its antimicrobial potency .

3-(Hexyloxy)aniline

Replacing the phenolic -OH with an -NH₂ group (as in 3-(hexyloxy)aniline) alters electronic properties and hydrogen-bonding capacity. This modification reduces acidity (pKa ~4.6 for aniline vs. ~10 for phenol) and shifts applications toward dye synthesis or polymer precursors rather than antimicrobials .

Positional Isomers

4-(Hexyloxy)phenol Derivatives

Para-substituted analogs, such as 4-(hexyloxy)phenylimino)phenol, exhibit distinct optical and geometric properties due to symmetry differences. These compounds are often employed in liquid crystal or Schiff base complexes, whereas meta-substituted derivatives like this compound prioritize bioactivity .

Complex Derivatives

2-Bromo-N-[3-(hexyloxy)phenyl]acetamide (CAS 1138442-28-0)

Functionalization with a bromoacetamide group introduces electrophilic reactivity, enabling nucleophilic substitution reactions. This derivative is used in peptide coupling or as an intermediate in anticancer drug synthesis but lacks the inherent antimicrobial properties of the parent phenol .

3-(Hexyloxy)benzohydroxamic Acid

Conversion of the phenolic -OH to a hydroxamic acid (-CONHOH) group enhances metal-chelating capacity, making it relevant in corrosion inhibition or metalloenzyme targeting. This contrasts with the parent phenol’s primary role in antimicrobial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.